molecular formula C23H18N4O B12058507 2-Phenyl-N'-(1-(3-pyridinyl)ethylidene)-4-quinolinecarbohydrazide

2-Phenyl-N'-(1-(3-pyridinyl)ethylidene)-4-quinolinecarbohydrazide

Cat. No.: B12058507
M. Wt: 366.4 g/mol
InChI Key: CVTKKHAMJSDSRR-WGOQTCKBSA-N
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Description

2-Phenyl-N’-(1-(3-pyridinyl)ethylidene)-4-quinolinecarbohydrazide is a complex organic compound with a unique structure that combines a quinoline ring, a pyridine ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N’-(1-(3-pyridinyl)ethylidene)-4-quinolinecarbohydrazide typically involves the condensation of 2-phenyl-4-quinolinecarbohydrazide with 3-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N’-(1-(3-pyridinyl)ethylidene)-4-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoline or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline or pyridine rings.

    Reduction: Reduced forms of the hydrazide group.

    Substitution: Substituted quinoline or pyridine derivatives.

Scientific Research Applications

2-Phenyl-N’-(1-(3-pyridinyl)ethylidene)-4-quinolinecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Phenyl-N’-(1-(3-pyridinyl)ethylidene)-4-quinolinecarbohydrazide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. This binding can lead to the inhibition of enzyme activity, disruption of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-N’-(1-(4-pyridinyl)ethylidene)-4-quinolinecarbohydrazide
  • 2-Phenyl-N’-(1-(2-pyridinyl)ethylidene)-4-quinolinecarbohydrazide
  • 2-Phenyl-N’-(1-(4-pyridinyl)ethylidene)acetohydrazide

Uniqueness

2-Phenyl-N’-(1-(3-pyridinyl)ethylidene)-4-quinolinecarbohydrazide is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its binding affinity and specificity towards molecular targets. This structural variation can result in different biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C23H18N4O

Molecular Weight

366.4 g/mol

IUPAC Name

2-phenyl-N-[(E)-1-pyridin-3-ylethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C23H18N4O/c1-16(18-10-7-13-24-15-18)26-27-23(28)20-14-22(17-8-3-2-4-9-17)25-21-12-6-5-11-19(20)21/h2-15H,1H3,(H,27,28)/b26-16+

InChI Key

CVTKKHAMJSDSRR-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)/C4=CN=CC=C4

Canonical SMILES

CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)C4=CN=CC=C4

Origin of Product

United States

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